Casein Kinase Substrates 3

CAS No.:

Cat. No.: VC17956303

Molecular Formula: C85H139N27O35S

Molecular Weight: 2131.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C85H139N27O35S |

|---|---|

| Molecular Weight | 2131.2 g/mol |

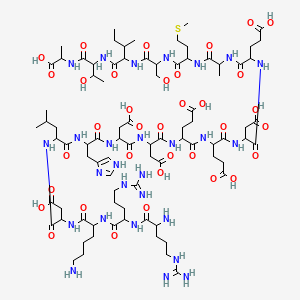

| IUPAC Name | 4-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-5-[[3-carboxy-1-[[4-carboxy-1-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C85H139N27O35S/c1-9-38(4)64(81(144)112-65(41(7)114)82(145)97-40(6)83(146)147)111-80(143)56(35-113)110-73(136)49(23-27-148-8)98-66(129)39(5)96-68(131)46(17-20-57(115)116)102-76(139)52(30-60(121)122)107-72(135)48(19-22-59(119)120)101-71(134)47(18-21-58(117)118)103-77(140)53(31-61(123)124)109-79(142)55(33-63(127)128)108-75(138)51(29-42-34-92-36-95-42)105-74(137)50(28-37(2)3)104-78(141)54(32-62(125)126)106-70(133)44(15-10-11-24-86)100-69(132)45(16-13-26-94-85(90)91)99-67(130)43(87)14-12-25-93-84(88)89/h34,36-41,43-56,64-65,113-114H,9-33,35,86-87H2,1-8H3,(H,92,95)(H,96,131)(H,97,145)(H,98,129)(H,99,130)(H,100,132)(H,101,134)(H,102,139)(H,103,140)(H,104,141)(H,105,137)(H,106,133)(H,107,135)(H,108,138)(H,109,142)(H,110,136)(H,111,143)(H,112,144)(H,115,116)(H,117,118)(H,119,120)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)(H4,88,89,93)(H4,90,91,94) |

| Standard InChI Key | GPNUIDBXUOTUMT-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Introduction

Biochemical Characterization of Casein Kinase Substrates 3

Molecular Structure and Sequence

| Property | Variant 1 (CAS 154444-98-1) | Variant 2 (CAS 154444-97-0) |

|---|---|---|

| Molecular Formula | Not specified | C₈₅H₁₃₉N₂₇O₃₅S |

| Molecular Weight (g/mol) | 1449.57 | 2131.24 |

| Sequence | RRRADDSDDDDD-OH | Not disclosed |

| Purity | >96% | >98% |

Chemical Properties and Stability

The solubility and stability of Casein Kinase Substrates 3 are critical for its experimental utility. The peptide is typically supplied as a lyophilized powder, requiring reconstitution in dimethyl sulfoxide (DMSO) or aqueous buffers for use in kinase assays . Storage at -20°C or below is recommended to prevent degradation, with aliquoting advised to minimize freeze-thaw cycles . Kinetic studies report a Michaelis constant (Kₘ) of 172 μM for CK1, indicating moderate substrate affinity under standard assay conditions . Notably, the substrate exhibits no cross-reactivity with casein kinase 2 (CK2), underscoring its specificity for CK1 isoforms .

Role in CK1 Signaling Pathways

Specificity for Casein Kinase 1

CK1 belongs to a family of constitutively active kinases that regulate processes such as membrane trafficking, DNA repair, and transcriptional regulation . Casein Kinase Substrates 3 serves as a selective tool to probe CK1 activity, as its phosphorylation is strictly dependent on the presence of acidic residues adjacent to the target serine. Structural analyses reveal that CK1’s catalytic domain recognizes the D/E-X-X-S/T motif, where the serine/threonine residue is phosphorylated following binding . This specificity distinguishes CK1 from other kinases, such as GSK-3 or CK2, which require priming phosphorylation or basic residue contexts, respectively .

Mechanistic Insights from Phosphorylation Studies

In vitro phosphorylation assays using Casein Kinase Substrates 3 have clarified CK1’s regulatory mechanisms. For example, CK1 activity is modulated by autophosphorylation at its C-terminal tail, which induces conformational changes that enhance substrate binding . Additionally, the substrate’s kinetic parameters (e.g., Kₘ and Vₘₐₓ) provide insights into CK1 inhibition by small molecules such as D4476 and IC261, which compete with the peptide for binding to the active site .

Table 2: Kinetic Parameters of CK1 with Casein Kinase Substrates 3

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Kₘ (μM) | 172 | 30°C, pH 7.5, 10 mM Mg²⁺ |

| Vₘₐₓ (nmol/min/mg) | 85 | 100 μM ATP, 50 μM substrate |

| Optimal pH | 7.0–7.5 | Tris-HCl buffer |

Research Applications and Pharmacological Relevance

In Vitro Kinase Profiling

Casein Kinase Substrates 3 is routinely employed in high-throughput screening (HTS) campaigns to identify CK1 inhibitors. Its compatibility with fluorescence polarization (FP) and radioisotopic assays enables rapid quantification of kinase activity, facilitating the discovery of compounds with therapeutic potential in cancer and neurodegenerative diseases . For instance, dysregulated CK1 activity has been implicated in Alzheimer’s disease via aberrant phosphorylation of tau protein, making this substrate a valuable tool for validating drug candidates .

Cell-Based Studies

Beyond in vitro applications, cell-permeable derivatives of Casein Kinase Substrates 3 have been developed to monitor CK1 activity in live cells. These analogs incorporate fluorogenic or biotinylated tags, allowing real-time tracking of phosphorylation dynamics using microscopy or Western blotting . Such approaches have revealed CK1’s role in Wnt/β-catenin signaling, where it phosphorylates Dishevelled (Dvl) to regulate β-catenin degradation .

Future Directions and Challenges

Recent advances in structural biology, such as cryo-EM and X-ray crystallography, promise to refine our understanding of CK1-substrate interactions. Computational modeling of the CK1-Casein Kinase Substrates 3 complex could identify novel binding pockets for inhibitor development . Additionally, the synthesis of isoform-specific variants (e.g., CK1δ vs. CK1ε) may address current limitations in distinguishing between highly homologous CK1 family members .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume